Ropinirole Aminoacetic Acid-d4 Dihydrochloride
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Overview
Description
Ropinirole Aminoacetic Acid-d4 Dihydrochloride is a deuterated form of Ropinirole, a non-ergoline dopamine agonist. This compound is primarily used in scientific research due to its stable isotope labeling, which allows for detailed metabolic and pharmacokinetic studies. The compound’s molecular formula is C16H22D4N2O2 : 2HCl, and it is often used as a reference standard in various analytical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ropinirole Aminoacetic Acid-d4 Dihydrochloride involves the incorporation of deuterium atoms into the Ropinirole molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of the deuterated precursor, which is then subjected to various reaction conditions to form the final product. Common reagents used in this synthesis include deuterated solvents and catalysts that facilitate the exchange of hydrogen for deuterium .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the deuterium labeling. Quality control measures, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, are employed to verify the isotopic purity and chemical composition of the final product .
Chemical Reactions Analysis
Types of Reactions
Ropinirole Aminoacetic Acid-d4 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other substituents under various solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds and other derivatives .
Scientific Research Applications
Ropinirole Aminoacetic Acid-d4 Dihydrochloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Ropinirole and its metabolites.
Biology: Employed in metabolic studies to trace the biochemical pathways and interactions of Ropinirole in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Ropinirole in the body.
Industry: Applied in the development of new pharmaceuticals and the optimization of existing drug formulations.
Mechanism of Action
Ropinirole Aminoacetic Acid-d4 Dihydrochloride exerts its effects by acting as a dopamine agonist. It binds to dopamine receptors, particularly the D2 and D3 subtypes, mimicking the action of dopamine in the brain. This interaction stimulates the dopaminergic pathways, which are involved in the regulation of movement and coordination. The compound’s deuterated form allows for detailed studies of its pharmacodynamics and pharmacokinetics, providing insights into its mechanism of action and therapeutic potential .
Comparison with Similar Compounds
Ropinirole Aminoacetic Acid-d4 Dihydrochloride is unique due to its stable isotope labeling, which distinguishes it from other non-deuterated dopamine agonists. Similar compounds include:
Ropinirole: The non-deuterated form, used primarily in the treatment of Parkinson’s disease and restless legs syndrome.
Pramipexole: Another non-ergoline dopamine agonist with similar therapeutic applications.
Rotigotine: A dopamine agonist available as a transdermal patch for continuous delivery.
Apomorphine: A dopamine agonist used for acute treatment of motor fluctuations in Parkinson’s disease
This compound’s stable isotope labeling provides a distinct advantage in research applications, allowing for more precise and detailed studies compared to its non-deuterated counterparts.
Properties
CAS No. |
1346605-07-9 |
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Molecular Formula |
C16H26N2O2 |
Molecular Weight |
282.42 |
IUPAC Name |
2-[2-amino-6-[2-[bis(1,1-dideuteriopropyl)amino]ethyl]phenyl]acetic acid |
InChI |
InChI=1S/C16H26N2O2/c1-3-9-18(10-4-2)11-8-13-6-5-7-15(17)14(13)12-16(19)20/h5-7H,3-4,8-12,17H2,1-2H3,(H,19,20)/i9D2,10D2 |
InChI Key |
XGMMSJHVWLZZPC-YQUBHJMPSA-N |
SMILES |
CCCN(CCC)CCC1=C(C(=CC=C1)N)CC(=O)O |
Synonyms |
2-Amino-6-[2-(dipropylamino-d4)ethyl]benzeneacetic Acid Dihydrochloride; |
Origin of Product |
United States |
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